molecular formula C6H7N3O2S B12919481 2-Amino-6-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 7249-72-1

2-Amino-6-(methylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B12919481
CAS No.: 7249-72-1
M. Wt: 185.21 g/mol
InChI Key: HBUMXKKBJLHTJM-UHFFFAOYSA-N
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Description

2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O2S It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with methylthiolating agents. One common method includes the condensation of 2-amino-4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of both an amino group and a methylthio group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

7249-72-1

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

2-amino-6-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H7N3O2S/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11)(H2,7,8,9)

InChI Key

HBUMXKKBJLHTJM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)C(=O)O)N

Origin of Product

United States

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